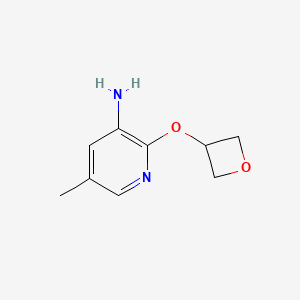

5-Methyl-2-(oxetan-3-yloxy)-pyridin-3-ylamine

CAS No.: 1447958-25-9

Cat. No.: VC17804169

Molecular Formula: C9H12N2O2

Molecular Weight: 180.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1447958-25-9 |

|---|---|

| Molecular Formula | C9H12N2O2 |

| Molecular Weight | 180.20 g/mol |

| IUPAC Name | 5-methyl-2-(oxetan-3-yloxy)pyridin-3-amine |

| Standard InChI | InChI=1S/C9H12N2O2/c1-6-2-8(10)9(11-3-6)13-7-4-12-5-7/h2-3,7H,4-5,10H2,1H3 |

| Standard InChI Key | VCSYESRKHAVDBQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(N=C1)OC2COC2)N |

Introduction

5-Methyl-2-(oxetan-3-yloxy)-pyridin-3-ylamine is a complex organic compound featuring a pyridine ring, an oxetane moiety, and an amine group. This unique structure contributes to its potential applications in medicinal chemistry, particularly in areas such as anticancer research. The compound is classified as both an aromatic amine and an ether, due to the presence of the pyridine ring and the oxetane group, respectively.

Synthesis Techniques

The synthesis of 5-Methyl-2-(oxetan-3-yloxy)-pyridin-3-ylamine typically involves multi-step organic synthesis techniques. These methods often require specific catalysts, such as palladium on carbon, bases like potassium carbonate, and solvents such as dimethylformamide to optimize yields. The reaction conditions are carefully controlled to ensure selectivity and yield optimization.

Potential Applications

5-Methyl-2-(oxetan-3-yloxy)-pyridin-3-ylamine has potential applications in medicinal chemistry, particularly in the development of anticancer agents. Similar compounds have shown significant activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The unique combination of the oxetane ring and the specific substitution pattern on the pyridine ring may provide distinct reactivity profiles and biological interactions compared to other similar compounds.

Comparison with Similar Compounds

Several compounds share structural similarities with 5-Methyl-2-(oxetan-3-yloxy)-pyridin-3-ylamine. These include:

| Compound Name | Structural Features | Notable Properties |

|---|---|---|

| 5-Methylpyridin-2-amine | Pyridine ring with methyl substitution | Antimicrobial activity |

| N-(pyridin-3-ylmethyl)oxetan-3-amine | Pyridine linked to an oxetane | Potential neuroprotective effects |

| 4-Amino-pyridine | Amino group on pyridine | Known for enhancing neuronal signaling |

Research Findings and Future Directions

Research on 5-Methyl-2-(oxetan-3-yloxy)-pyridin-3-ylamine is ongoing, with a focus on understanding its pharmacodynamics and pharmacokinetics. Interaction studies are essential to explore its potential biological targets, such as enzymes or receptors. Further studies are needed to fully elucidate its mechanism of action and to explore its therapeutic potential in various medical applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume